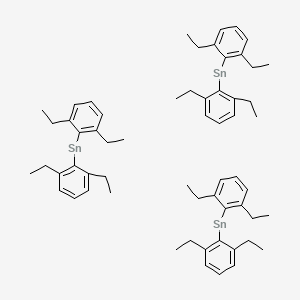
Tristannirane, hexakis(2,6-diethylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tristannirane, hexakis(2,6-diethylphenyl)- is a compound that belongs to the class of organotin compounds. It is characterized by the presence of three tin atoms arranged in a triangular structure, each bonded to two 2,6-diethylphenyl groups. This compound is of interest due to its unique structural and electronic properties, which make it a subject of study in various fields of chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tristannirane, hexakis(2,6-diethylphenyl)- typically involves the reaction of tin halides with organolithium or Grignard reagents. One common method is the reaction of hexakis(2,6-diethylphenyl)tin(IV) chloride with lithium diethylamide in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the product .
Industrial Production Methods
While there is limited information on the large-scale industrial production of Tristannirane, hexakis(2,6-diethylphenyl)-, the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and purification techniques. Industrial production would likely involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Tristannirane, hexakis(2,6-diethylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The phenyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl or aryl lithium reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different organic groups attached to the tin atoms .
Wissenschaftliche Forschungsanwendungen
Tristannirane, hexakis(2,6-diethylphenyl)- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Materials Science: The compound’s unique electronic properties make it useful in the development of semiconducting materials and as a component in electronic devices.
Biology and Medicine: Research is ongoing into the potential use of organotin compounds in medicinal chemistry, particularly for their antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism by which Tristannirane, hexakis(2,6-diethylphenyl)- exerts its effects involves the interaction of the tin atoms with various molecular targets. The tin atoms can form coordination complexes with other molecules, influencing their reactivity and stability. The specific pathways involved depend on the particular application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexaphenyldistannane: Similar in structure but with phenyl groups instead of 2,6-diethylphenyl groups.
Hexastannabenzene: A related compound with a benzene-like structure but with tin atoms replacing some of the carbon atoms.
Uniqueness
Tristannirane, hexakis(2,6-diethylphenyl)- is unique due to the presence of the 2,6-diethylphenyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it distinct from other organotin compounds and useful in specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
84143-92-0 |
|---|---|
Molekularformel |
C60H78Sn3 |
Molekulargewicht |
1155.4 g/mol |
IUPAC-Name |
bis(2,6-diethylphenyl)tin |
InChI |
InChI=1S/6C10H13.3Sn/c6*1-3-9-6-5-7-10(4-2)8-9;;;/h6*5-7H,3-4H2,1-2H3;;; |
InChI-Schlüssel |
RIARXTUBROOHJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CC)[Sn]C2=C(C=CC=C2CC)CC.CCC1=C(C(=CC=C1)CC)[Sn]C2=C(C=CC=C2CC)CC.CCC1=C(C(=CC=C1)CC)[Sn]C2=C(C=CC=C2CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


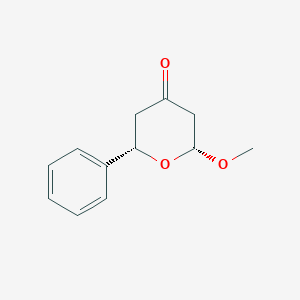

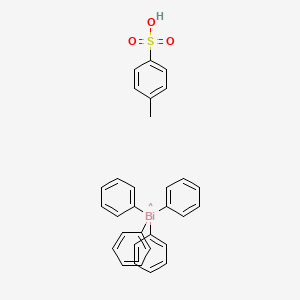

![[(3S,5R,6R,8S,13S,14S,17S)-17-acetyl-6-chloro-5,13-dimethyl-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14426298.png)
![4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile](/img/structure/B14426307.png)
![3-[(2-Methoxyethoxy)methoxy]-2-methyl-1-phenylpropan-1-one](/img/structure/B14426315.png)
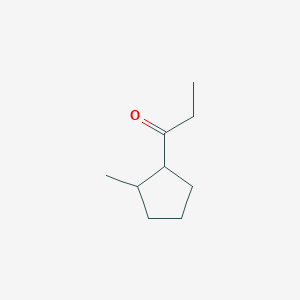
![3-(Piperidin-1-yl)-2-[(piperidin-1-yl)methyl]-1-(pyridin-3-yl)propan-1-one](/img/structure/B14426325.png)
![N,N'-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine)](/img/structure/B14426332.png)

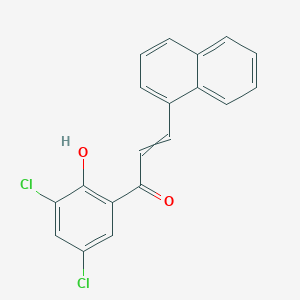
silane](/img/structure/B14426362.png)
![3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one](/img/structure/B14426374.png)
